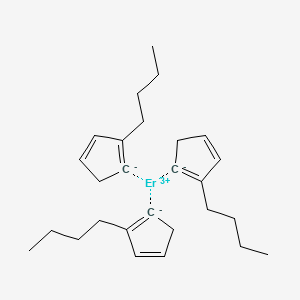
Tris(n-butylcyclopenta-dienyl)erbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(n-butylcyclopenta-dienyl)erbium can be synthesized through the reaction of erbium chloride with n-butylcyclopentadienyl sodium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often packaged in glass ampules or metal containers to prevent contamination and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Tris(n-butylcyclopenta-dienyl)erbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide.
Reduction: It can be reduced to form lower oxidation state erbium compounds.
Substitution: The butylcyclopentadienyl ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate ligand exchange .
Major Products Formed
The major products formed from these reactions include erbium oxide, lower oxidation state erbium compounds, and various substituted erbium complexes depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Tris(n-butylcyclopenta-dienyl)erbium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Biology: Employed in the study of biological systems due to its unique magnetic properties.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and electronic devices
Mecanismo De Acción
The mechanism of action of tris(n-butylcyclopenta-dienyl)erbium involves its ability to interact with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in redox reactions and form stable complexes with other molecules. These interactions are crucial for its catalytic activity and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tris(n-butylcyclopenta-dienyl)erbium include:
- Tris(cyclopentadienyl)erbium
- Tris(methylcyclopentadienyl)erbium
- Tris(ethylcyclopentadienyl)erbium
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. The n-butyl groups provide increased steric hindrance and stability compared to other cyclopentadienyl derivatives, making it particularly useful in certain catalytic and material science applications .
Propiedades
Fórmula molecular |
C27H39Er |
|---|---|
Peso molecular |
530.9 g/mol |
Nombre IUPAC |
2-butylcyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4,7H,2-3,5-6H2,1H3;/q3*-1;+3 |
Clave InChI |
SSGLSJLCCUXRIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


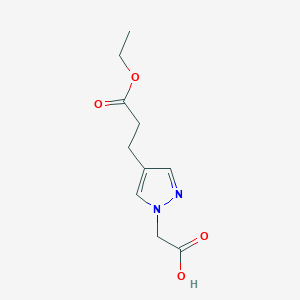
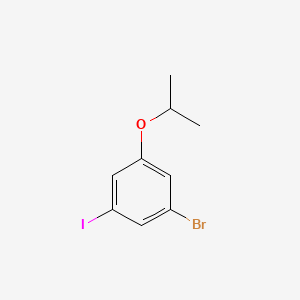
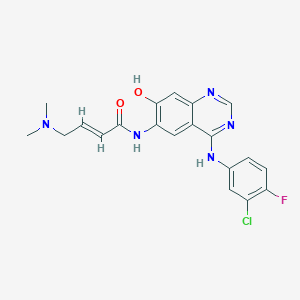
![4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B14766536.png)
![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)
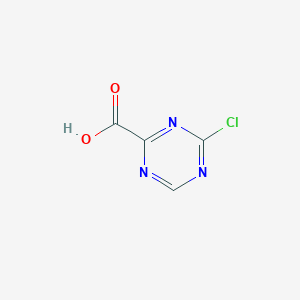
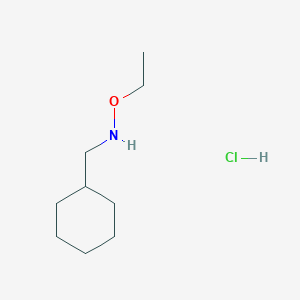
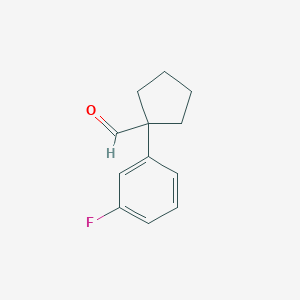

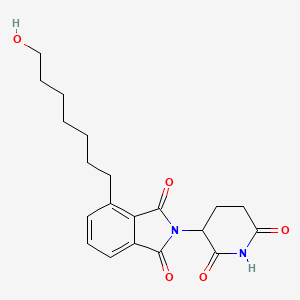
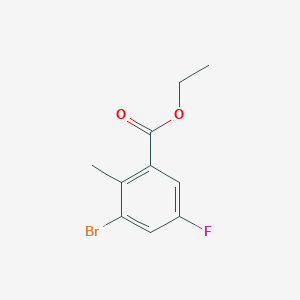
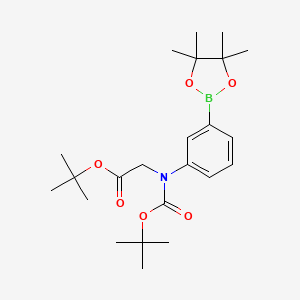

![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
